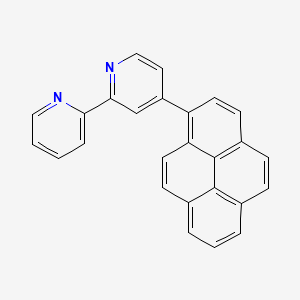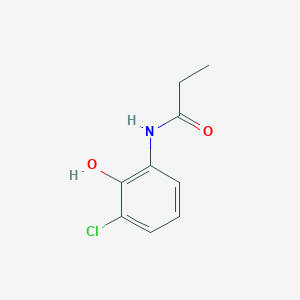![molecular formula C13H11N3O2S B12572339 (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene CAS No. 194359-07-4](/img/structure/B12572339.png)
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 4-methylphenylsulfanyl group and a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Group: The diazene group can be introduced through the reaction of an appropriate amine with nitrous acid, leading to the formation of a diazonium salt. This salt is then coupled with a suitable aromatic compound to form the diazene linkage.
Introduction of the 4-Methylphenylsulfanyl Group: The 4-methylphenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.
Nitration of the Aromatic Ring: The nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features, used in anticancer research.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene is unique due to the presence of both a sulfanyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
194359-07-4 |
|---|---|
Formule moléculaire |
C13H11N3O2S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
(4-methylphenyl)sulfanyl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-5-7-13(8-6-10)19-15-14-11-3-2-4-12(9-11)16(17)18/h2-9H,1H3 |
Clé InChI |
QGSSWBBMTYVZAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SN=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
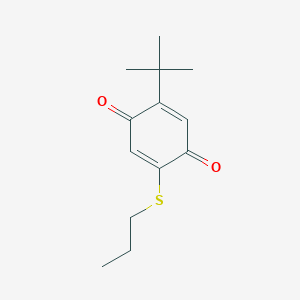
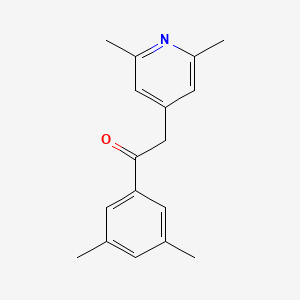
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
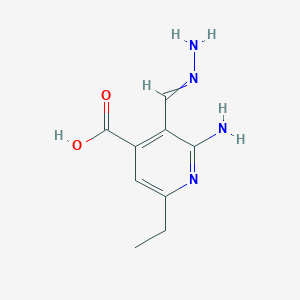
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

